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Compound of Interest

Compound Name: T-1032

Cat. No.: B1242534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro characterization

of T-1032, also identified as SHR1032, a novel non-cyclic dinucleotide (CDN) small molecule

STING (Stimulator of Interferon Genes) agonist. The following protocols and data are derived

from published research and are intended to guide researchers in studying the in vitro activities

of this compound.

Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro activity of SHR1032

in comparison to the first-generation STING agonist, ADU-S100.

Table 1: STING Pathway Activation in THP1 Reporter Cells
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Compound
Target Cell
Line

Assay Readout Result

SHR1032
THP1-STING-

R232

IRF Luciferase

Reporter

Luciferase

Activity
Potent activation

ADU-S100
THP1-STING-

R232

IRF Luciferase

Reporter

Luciferase

Activity

Less potent

activation

compared to

SHR1032

SHR1032
THP1-STING-

H232

IRF Luciferase

Reporter

Luciferase

Activity
Potent activation

SHR1032
THP1-STING-

HAQ

IRF Luciferase

Reporter

Luciferase

Activity
Potent activation

SHR1032 THP1-STING-KO
IRF Luciferase

Reporter

Luciferase

Activity
No activation

Table 2: IFNβ Production in Various Cell Lines
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Compound Cell Line Assay Readout Result

SHR1032
THP1-STING-

R232
ELISA IFNβ Production

Higher induction

than ADU-S100

ADU-S100
THP1-STING-

R232
ELISA IFNβ Production

Detectable

induction

SHR1032

Human PBMCs

(R232

homozygous)

ELISA IFNβ Production
Significant IFNβ

production

SHR1032
Cynomolgus

PBMC
ELISA IFNβ Production

Detectable IFNβ

production (lower

than ADU-S100)

ADU-S100
Cynomolgus

PBMC
ELISA IFNβ Production

Detectable IFNβ

production

SHR1032
Mouse

RAW264.7
ELISA IFNβ Production

Detectable IFNβ

production (lower

than ADU-S100)

ADU-S100
Mouse

RAW264.7
ELISA IFNβ Production

Detectable IFNβ

production

Table 3: Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines

Compound Target Cell Line Assay Result

SHR1032 THP1-STING-R232 CellTiter Glo
Inhibition of cell

growth

SHR1032 THP1-STING-KO CellTiter Glo
No effect on cell

growth

SHR1032 MV-4-11 CellTiter Glo
Inhibition of cell

growth

SHR1032 MOLM-16 CellTiter Glo
Inhibition of cell

growth
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Experimental Protocols
STING Activation Reporter Assay
This assay measures the ability of SHR1032 to activate the STING pathway, leading to the

expression of a reporter gene under the control of an IFN-responsive element.

a. Cell Line:

THP1-Blue™ ISG cells stably expressing a secreted embryonic alkaline phosphatase

(SEAP) reporter gene inducible by IRF3/7.

THP1-STING reporter cells with different haplotypes (R232, H232, HAQ) and STING

knockout (KO) cells can also be used.[1][2][3]

b. Materials:

SHR1032

ADU-S100 (as a control)

DMSO (vehicle control)

Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)

96-well plates

Luciferase assay reagent (e.g., QUANTI-Luc™)

Luminometer

c. Protocol:

Seed THP1 reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate

overnight.

Prepare serial dilutions of SHR1032 and ADU-S100 in cell culture medium. A final DMSO

concentration should be kept below 0.5%.
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Remove the old medium from the cells and add the compound dilutions. Include a vehicle-

only control.

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][2][3]

Measure the luciferase activity according to the manufacturer's instructions for the luciferase

assay reagent.

Record the luminescence using a luminometer.

IFNβ Production Assay (ELISA)
This protocol quantifies the amount of IFNβ secreted by cells upon stimulation with SHR1032.

a. Cell Lines:

THP1-STING-R232 cells

Human Peripheral Blood Mononuclear Cells (PBMCs)

Cynomolgus PBMCs

Mouse RAW264.7 macrophage cells[2][3]

b. Materials:

SHR1032

ADU-S100 (as a control)

DMSO (vehicle control)

Cell culture medium

96-well plates

Human IFNβ ELISA kit

Mouse IFNβ ELISA kit
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Plate reader

c. Protocol:

Seed the cells in a 96-well plate at an appropriate density.

Treat the cells with various concentrations of SHR1032 or ADU-S100.

Incubate for a specified period (e.g., 24 hours).

Collect the cell culture supernatant.

Perform the IFNβ ELISA according to the manufacturer's protocol.

Measure the absorbance using a plate reader.

Calculate the concentration of IFNβ based on a standard curve.

Western Blot for STING Pathway Activation
This method is used to detect the phosphorylation of key proteins in the STING signaling

pathway, such as TBK1.

a. Cell Lines:

THP1-STING-R232 cells

Mouse RAW264.7 macrophage cells[2][3]

b. Materials:

SHR1032 (e.g., 10 µM)

ADU-S100 (e.g., 40 µM)

RIPA buffer with protease and phosphatase inhibitors

Primary antibodies: anti-pTBK1, anti-TBK1, anti-STING, anti-α-tubulin
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HRP-conjugated secondary antibodies

SDS-PAGE gels

Western blot transfer system

Chemiluminescence detection reagent

c. Protocol:

Seed cells in a suitable culture dish and grow to 70-80% confluency.

Treat the cells with SHR1032 or ADU-S100 for various time points.

Lyse the cells in RIPA buffer.[3]

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescence substrate.

Cell Viability Assay
This assay determines the effect of SHR1032 on the viability of cancer cell lines.

a. Cell Lines:

AML cell lines: THP1-STING-R232, THP1-STING-KO, MV-4-11, MOLM-16[3]

b. Materials:

SHR1032

CellTiter-Glo® Luminescent Cell Viability Assay kit
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96-well plates

Luminometer

c. Protocol:

Seed the AML cells in a 96-well plate.

Treat the cells with a range of concentrations of SHR1032.

Incubate for a specified period (e.g., 72 hours).

Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

Measure the luminescence to determine the number of viable cells.
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Caption: The signaling pathway of SHR1032, a STING agonist.

Experimental Workflow for In Vitro Characterization of
SHR1032
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In Vitro Experimental Workflow
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Caption: A typical experimental workflow for the in vitro characterization of SHR1032.

Note on MP1032
Another compound, MP1032, has been described with a different mechanism of action. It is a

ROS (Reactive Oxygen Species) scavenger and exhibits immune-modulating properties. In

vitro studies have shown its ability to suppress viral replication in a dose-dependent manner in

Vero cells.[4] Its mechanism is based on activation by a localized alkaline environment created

by excessive ROS, leading to the scavenging of these ROS.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

